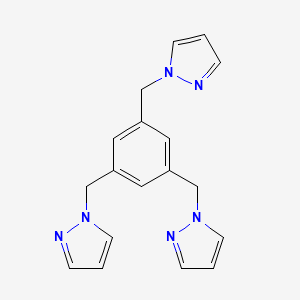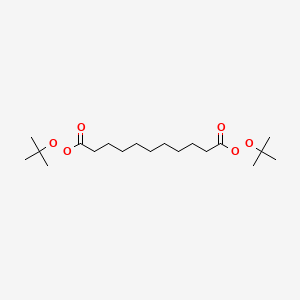
Di-tert-butyl undecanediperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl undecanediperoxoate is an organic peroxide compound characterized by the presence of two tert-butyl groups and an undecanediperoxoate moiety. Organic peroxides are known for their ability to decompose and generate free radicals, making them valuable in various chemical processes, particularly as initiators in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl undecanediperoxoate typically involves the reaction of tert-butyl hydroperoxide with an appropriate precursor, such as an undecanedioic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired peroxide compound. Common reagents used in the synthesis include tert-butyl hydroperoxide, undecanedioic acid, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure safety and efficiency. Industrial methods may also incorporate purification steps to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl undecanediperoxoate undergoes several types of chemical reactions, primarily driven by the decomposition of the peroxide bond. These reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, the peroxide bond can be reduced, leading to the formation of alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate specific transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, ketones, and other oxidized or reduced derivatives.
Applications De Recherche Scientifique
Di-tert-butyl undecanediperoxoate finds applications in various fields of scientific research:
Chemistry: Used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for generating reactive oxygen species in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Industry: Employed in the production of specialty chemicals, including polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of di-tert-butyl undecanediperoxoate primarily involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl peroxide: A stable organic peroxide used as a radical initiator in polymerization reactions.
tert-Butyl hydroperoxide: A less stable peroxide used in oxidation reactions and as a radical initiator.
Undecanedioic acid: A precursor used in the synthesis of di-tert-butyl undecanediperoxoate.
Uniqueness
This compound is unique due to its specific structure, combining the stability of tert-butyl groups with the reactivity of the undecanediperoxoate moiety. This combination makes it valuable in applications requiring controlled radical generation and specific reactivity profiles.
Propriétés
Numéro CAS |
22537-97-9 |
|---|---|
Formule moléculaire |
C19H36O6 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
ditert-butyl undecanediperoxoate |
InChI |
InChI=1S/C19H36O6/c1-18(2,3)24-22-16(20)14-12-10-8-7-9-11-13-15-17(21)23-25-19(4,5)6/h7-15H2,1-6H3 |
Clé InChI |
BDBMXXHUXJLRBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)CCCCCCCCCC(=O)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


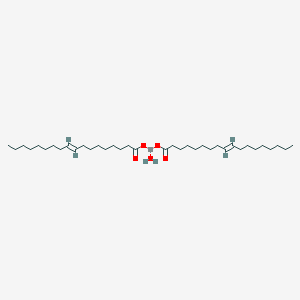
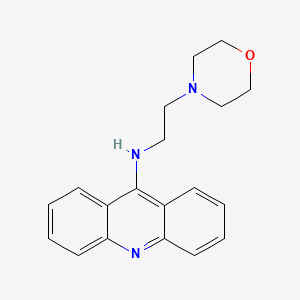
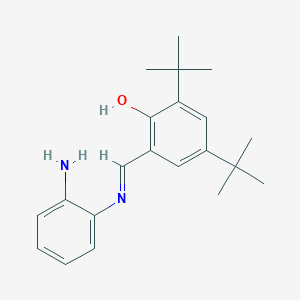
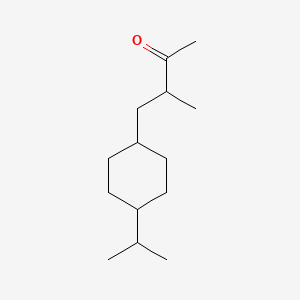
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
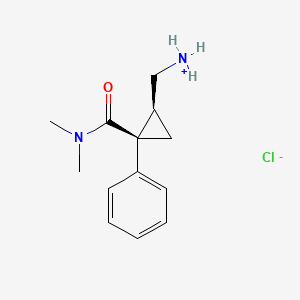

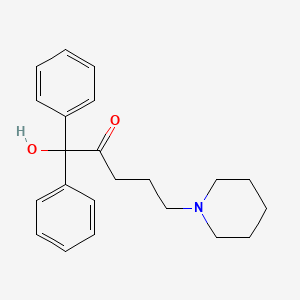
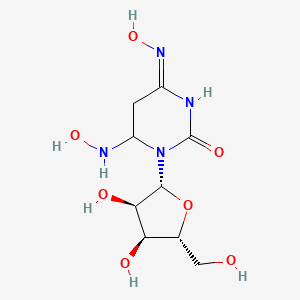
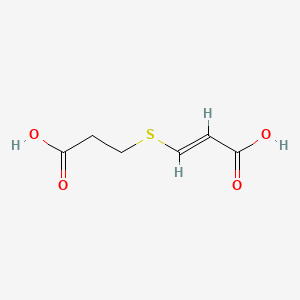
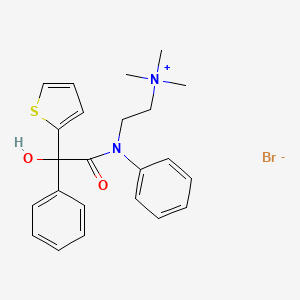
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
